
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methyl-3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-pyridinecarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with an appropriate reagent to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and halogenated pyrazoles, which can further undergo additional modifications to yield more complex structures .
科学研究应用
5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
作用机制
The mechanism of action of 5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
5-amino-1-phenylpyrazole-4-carboxamide: Similar structure but with a phenyl group instead of a pyridine ring.
5-amino-1-(3-pyridyl)-pyrazole-4-carboxamide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
The presence of the 4-methylpyridin-3-yl group in 5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide imparts unique chemical and biological properties to the compound. This specific substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
属性
分子式 |
C10H11N5O |
|---|---|
分子量 |
217.23 g/mol |
IUPAC 名称 |
5-amino-1-(4-methylpyridin-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H11N5O/c1-6-2-3-13-5-8(6)15-9(11)7(4-14-15)10(12)16/h2-5H,11H2,1H3,(H2,12,16) |
InChI 键 |
YWOPXUCLWYGFRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)N2C(=C(C=N2)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
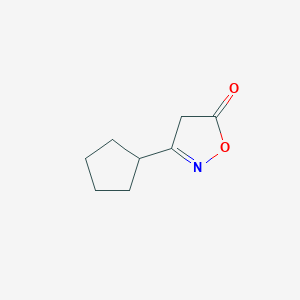

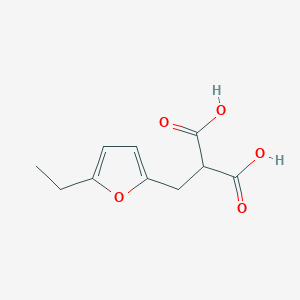

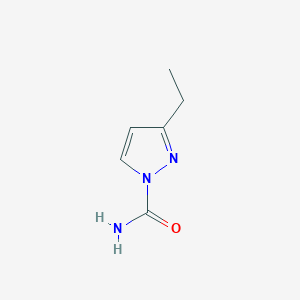
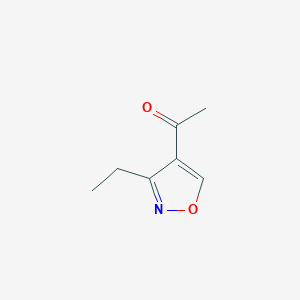
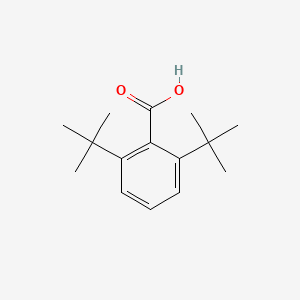

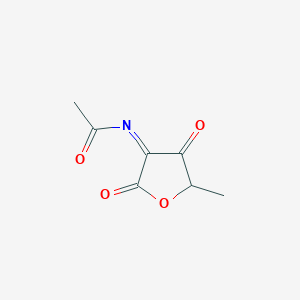
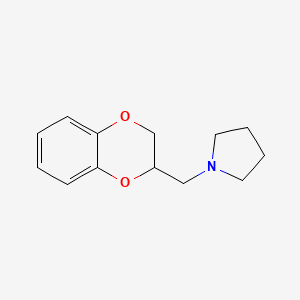
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)

![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)
